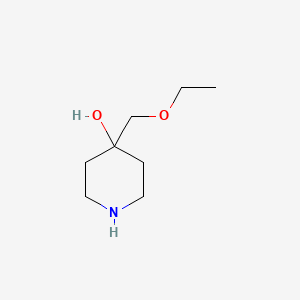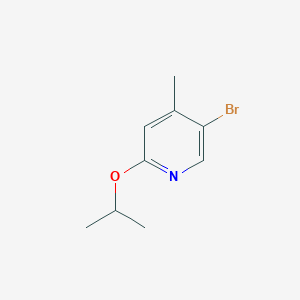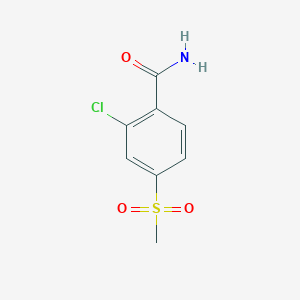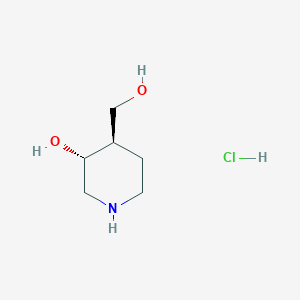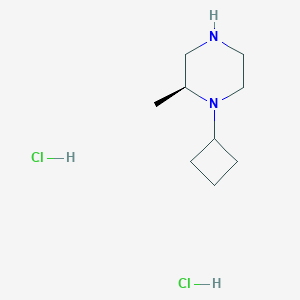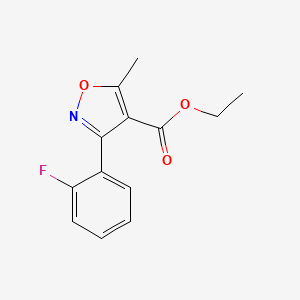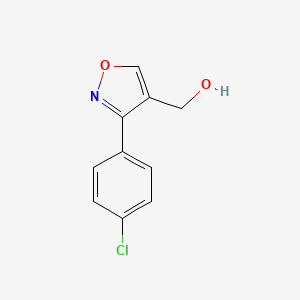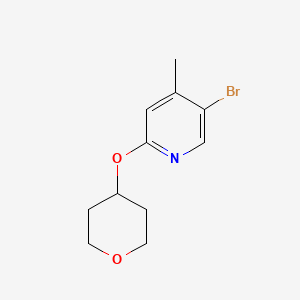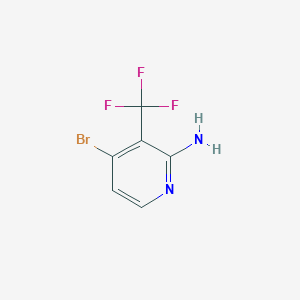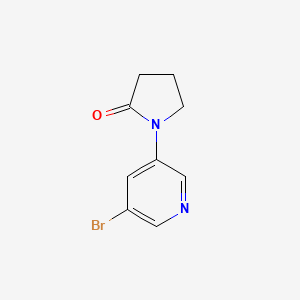
1-(5-溴吡啶-3-基)吡咯烷-2-酮
概览
描述
1-(5-Bromopyridin-3-YL)pyrrolidin-2-one, also known as 5-bromopyrrolidin-2-one, is a heterocyclic compound that has seen a surge in popularity in recent years due to its wide range of applications in various scientific fields. 5-bromopyrrolidin-2-one is used as a building block in the synthesis of pharmaceuticals and agrochemicals, and it is also used as a reagent in organic synthesis. Additionally, 5-bromopyrrolidin-2-one has been studied for its potential use in medical treatments, such as cancer therapy, and its ability to act as an antioxidant.
科研应用
合成和抗菌活性
1-(5-溴吡啶-3-基)吡咯烷-2-酮及其衍生物已被探索用于合成具有抗菌特性的新化合物。一项研究展示了使用2-溴-4-(吡咯烷-1-基)吡啶-3-碳腈合成新型4-吡咯烷-3-氰基吡啶衍生物。这些衍生物对各种需氧和厌氧细菌表现出显著的抗菌活性,最小抑制浓度值范围为6.2至100 µg/mL,表明它们作为抗菌剂的潜力 (Bogdanowicz et al., 2013)。
抗病毒特性
研究已深入探讨了吲哚核苷类似物的抗病毒特性,包括5-溴衍生物。这些化合物对RNA病毒表现出显著活性,突显了在C-5位置进行结构修饰以增强生物活性的重要性。这项研究表明了吲哚核苷的C-5取代类似物,包括5-溴衍生物,作为具有抗病毒特性的生物活性剂的潜力 (Bergstrom et al., 1984)。
合成方法
该化合物还参与了新合成方法的开发。例如,一项研究提出了一种基于吡咯基吡啶的催化氢化合成3-(吡咯烷-1-基)哌啶的新方法,突显了它在药物化学中的重要性,并为大规模生产提供了更可行的方法 (Smaliy et al., 2011)。
量子力学研究和生物活性
此外,该化合物已成为探索合成新型吡啶衍生物的研究的一部分。其中一项研究涉及钯催化的铃木偶联反应,合成新的吡啶衍生物,这些衍生物经历了密度泛函理论(DFT)研究,并评估了它们的抗血栓、生物膜抑制和溶血活性。这项研究突显了该化合物在合成具有潜在应用于各种生物和制药领域的生物活性吡啶衍生物中的作用 (Ahmad et al., 2017)。
性质
IUPAC Name |
1-(5-bromopyridin-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-4-8(6-11-5-7)12-3-1-2-9(12)13/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOQKNSFQJZRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279621 | |
| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-YL)pyrrolidin-2-one | |
CAS RN |
1209459-07-3 | |
| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209459-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

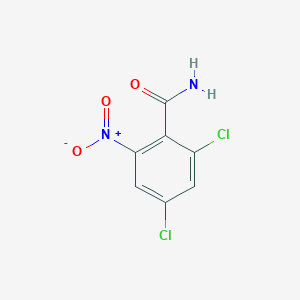
![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
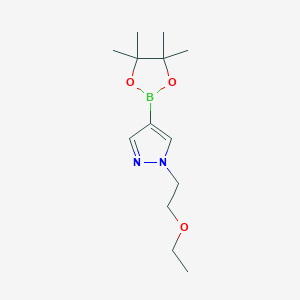
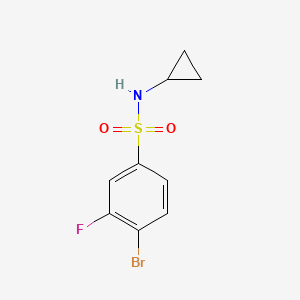
![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)
